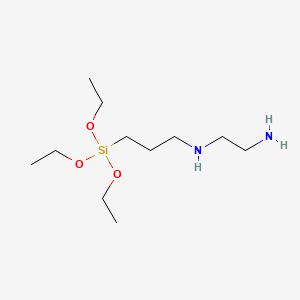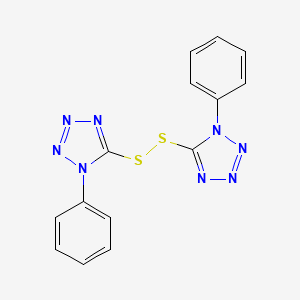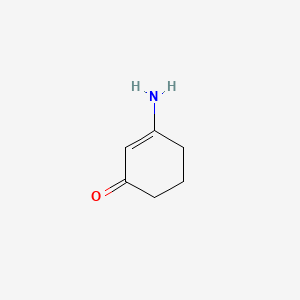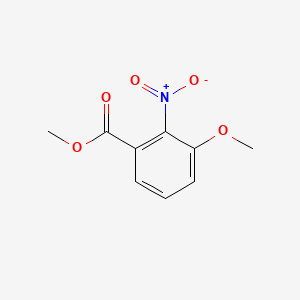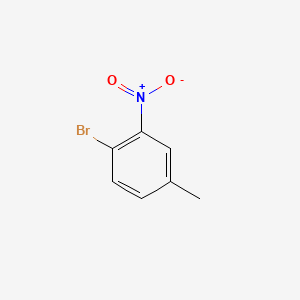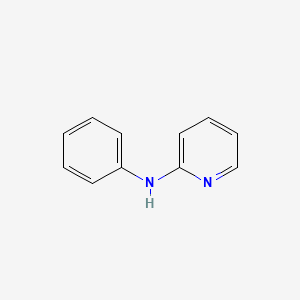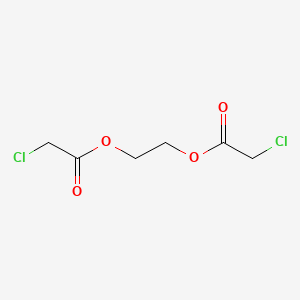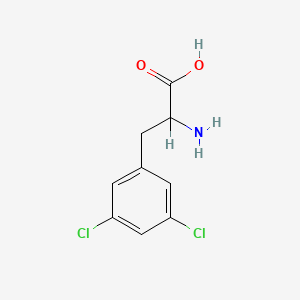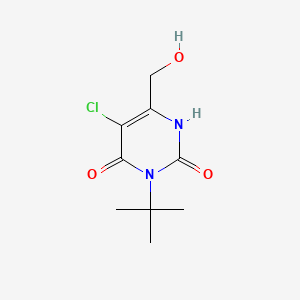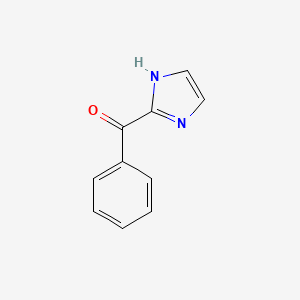![molecular formula C18H12N2O2 B1266330 6-Amino-2-phenyl-1H-benzo[de]isoquinolin-1,3(2H)-dion CAS No. 10495-37-1](/img/structure/B1266330.png)
6-Amino-2-phenyl-1H-benzo[de]isoquinolin-1,3(2H)-dion
Übersicht
Beschreibung
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its fused ring structure, which includes both isoquinoline and phthalimide moieties
Wissenschaftliche Forschungsanwendungen
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Biochemische Analyse
Biochemical Properties
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor, affecting the enzyme’s ability to metabolize other substrates . Additionally, it binds to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound also affects gene expression by binding to transcription factors and DNA, thereby influencing the transcriptional activity of various genes . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as a competitive inhibitor . This binding can lead to conformational changes in the enzyme, reducing its activity. The compound also interacts with DNA, intercalating between base pairs and disrupting the double helix structure . This interaction can inhibit DNA replication and transcription, leading to reduced gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit critical metabolic enzymes and disrupt cellular homeostasis .
Metabolic Pathways
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the generation of reactive intermediates, which can cause cellular damage .
Transport and Distribution
Within cells and tissues, 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily in the nucleus and cytoplasm . In the nucleus, it binds to DNA and transcription factors, affecting gene expression . In the cytoplasm, it interacts with enzymes and other proteins, modulating their activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with phthalic anhydride in the presence of a catalyst can yield the desired compound. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wirkmechanismus
The mechanism of action of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
- Other isoquinoline derivatives
Uniqueness
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSPGSEYDLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146867 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-37-1 | |
| Record name | 4-Amino-N-phenyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10495-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010495371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



